molecular formula C20H21N3O B2922390 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide CAS No. 1448130-89-9

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2922390
CAS No.: 1448130-89-9
M. Wt: 319.408
InChI Key: SSCSBKDORQHQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The molecule features a fused, partially saturated 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold, which is linked via a carboxamide bridge to a naphthalene-1-yl group . This structural architecture is characteristic of a class of compounds investigated for their potential to interact with various biological targets. Compounds containing the tetrahydroindazole core have been identified as inhibitors of key enzymes, such as Cyclin-Dependent Kinases (CDKs) . CDK/cyclin complexes play a critical role in regulating the cell cycle, and their inhibition is a promising avenue in oncology research and the development of novel therapeutic agents . Furthermore, the indazole scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities . The naphthoyl moiety is a common pharmacophore in synthetic chemistry, known to influence the compound's electronic properties and binding affinity. The synthetic route for related analogues typically involves the construction of the indazole core followed by functionalization and final amide bond formation, often using coupling reagents like EDCI/HOBt for high yield and reproducibility . This compound is provided exclusively for non-clinical research purposes in fields such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. It is intended for use by qualified laboratory professionals only. ATTENTION: For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-23-19-12-5-4-10-17(19)18(22-23)13-21-20(24)16-11-6-8-14-7-2-3-9-15(14)16/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSBKDORQHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the indazole ring .

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
Target Compound 1-methyl-tetrahydroindazole + naphthalene-1-carboxamide C₂₀H₂₁N₃O 319.41 Not explicitly reported in evidence
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide Cyclopentyl substituent on indazole; fluorophenyl-sulfanylacetamide side chain C₂₁H₂₆FN₃OS 387.51 Higher lipophilicity due to fluorophenyl
N-(4-Fluorobenzyl)-N-((S)-1-methyl-tetrahydroindazol-4-yl)acetamide derivative (B14) Fluorobenzyl group; spirocyclic chromane and pyrazolyl moieties C₃₂H₃₅FN₆O₅ 626.66 Tested for therapeutic potential
1-Cyclohexyl-3-((1-methyl-tetrahydroindazol-3-yl)methyl)urea Cyclohexyl-urea substituent; lacks naphthalene C₁₆H₂₆N₄O 290.40 Urea group enhances hydrogen bonding
N-(2-Methoxyethyl)-2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene core; methoxyethyl group C₂₂H₂₃N₂O₃S 395.50 Sulfur-containing core alters electronics

Physicochemical and Pharmacological Comparisons

Lipophilicity and Solubility
  • The target compound ’s naphthalene group likely increases lipophilicity (logP ~4–5), similar to benzothiophene derivatives (e.g., ).

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide is an indazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H21N3O
Molecular Weight297.38 g/mol
CAS Number1448139-69-2

The structure consists of an indazole moiety linked to a naphthalene carboxamide group, which contributes to its pharmacological properties.

This compound exhibits its biological effects through various mechanisms:

  • Target Interaction : The compound interacts with specific enzymes and receptors implicated in disease processes.
  • Biochemical Pathways : It affects several pathways related to inflammation, cancer progression, and metabolic regulation.
  • Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that indazole derivatives can exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines. For example:

  • Study Findings : In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting effective inhibition of cell growth and induction of programmed cell death .

Antimicrobial Activity

Indazole derivatives have also been recognized for their antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through interference with cellular functions or by disrupting membrane integrity.

Antiviral Activity

Preliminary studies suggest potential antiviral effects against specific viruses. Indazole derivatives have shown activity against viral replication mechanisms, indicating a possible therapeutic application in virology .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Indazole Derivative Study : A study on a related indazole compound revealed its ability to inhibit tumor growth in xenograft models while demonstrating low toxicity profiles .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of indazole derivatives against resistant bacterial strains, yielding promising results that warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.